Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 942009-88-3) is a fully substituted 1,6-dihydropyridazine-3-carboxylate derivative bearing a 2-chlorobenzamido group at the 4-position, an ethyl ester at the 3-position, and an ortho-tolyl substituent at N1. With a molecular formula of C₂₁H₁₈ClN₃O₄ and a molecular weight of 411.84 g/mol, this compound belongs to a scaffold class that has been broadly investigated for kinase inhibition—particularly against ALK, c-Met, and JNK2—as well as for antibacterial applications.

Molecular Formula C21H18ClN3O4
Molecular Weight 411.84
CAS No. 942009-88-3
Cat. No. B2401753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
CAS942009-88-3
Molecular FormulaC21H18ClN3O4
Molecular Weight411.84
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3C
InChIInChI=1S/C21H18ClN3O4/c1-3-29-21(28)19-16(23-20(27)14-9-5-6-10-15(14)22)12-18(26)25(24-19)17-11-7-4-8-13(17)2/h4-12H,3H2,1-2H3,(H,23,27)
InChIKeyLNPODXTUTVFMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-Chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 942009-88-3): Structural Identity and Research-Grade Procurement Profile


Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 942009-88-3) is a fully substituted 1,6-dihydropyridazine-3-carboxylate derivative bearing a 2-chlorobenzamido group at the 4-position, an ethyl ester at the 3-position, and an ortho-tolyl substituent at N1 [1]. With a molecular formula of C₂₁H₁₈ClN₃O₄ and a molecular weight of 411.84 g/mol, this compound belongs to a scaffold class that has been broadly investigated for kinase inhibition—particularly against ALK, c-Met, and JNK2—as well as for antibacterial applications [2]. The compound is supplied as a research-grade intermediate, typically at ≥95% purity, and is cataloged under identifiers including AKOS024640148 and PubChem CID 16839363 [1].

Why Ethyl 4-(2-Chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Although numerous 6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives are commercially available, three structural features of CAS 942009-88-3 preclude simple analog substitution: (i) the ortho-tolyl group at N1 introduces steric encumbrance adjacent to the pyridazine core that is absent in the commonly available para-tolyl analog (CAS 941915-72-6), potentially altering binding-pocket complementarity [1]; (ii) the ortho-chloro substitution on the benzamido ring imposes a demonstrably higher rotational barrier around the N–C(O) and C–C(O) axes compared to meta- or para-chloro regioisomers, as established by combined X-ray crystallographic and computational studies on tertiary aromatic amides [2]; and (iii) the specific combination of an ethyl ester at C3 (rather than a carboxamide) and a 2-chlorobenzamido at C4 generates a unique hydrogen-bond donor/acceptor topology (HBD = 1, HBA = 5) that directly impacts target recognition and solubility, making simple one-to-one replacement with differently substituted congeners scientifically unjustified without experimental validation [1].

Quantitative Differentiation Evidence for Ethyl 4-(2-Chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate Against Closest Analogs


N1 Ortho-Tolyl vs. Para-Tolyl Substitution: Steric and Electronic Differentiation from CAS 941915-72-6

The target compound (CAS 942009-88-3) carries an ortho-tolyl (2-methylphenyl) substituent at N1, whereas its closest commercially available analog (CAS 941915-72-6) bears a para-tolyl (4-methylphenyl) group at the same position [1]. The ortho-methyl group creates steric hindrance in the immediate vicinity of the pyridazine N1 atom, as evidenced by the dihedral angle constraint imposed by the ortho-substituted phenyl ring, which directly influences the spatial orientation of the entire N1-aryl moiety relative to the pyridazine plane. In contrast, the para-tolyl analog presents a symmetrically disposed methyl group that exerts no steric influence on the pyridazine core [1]. This structural divergence is expected to produce differential binding poses in protein kinase ATP-binding pockets, where the N1-aryl group typically occupies the hydrophobic back pocket—a region sensitive to substitution geometry as documented across pyridazine carboxamide kinase inhibitor patents [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Ortho-Chloro Benzamide Conformational Restriction: Evidence for Enhanced Pharmacophoric Rigidity vs. Meta- and Para-Chloro Analogs

The 2-chlorobenzamido substituent at the C4 position of the target compound benefits from a well-characterized ortho-effect: ortho-chloro substitution on tertiary aromatic benzamides significantly increases the rotational barrier around both the N–C(O) and C–C(O) axes compared to unsubstituted, meta-chloro, or para-chloro congeners [1]. Bisz and Szostak (2018) demonstrated through combined X-ray crystallography and DFT calculations that ortho-chloro substitution strengthens amidic resonance by restricting rotation, resulting in a more conformationally rigid pharmacophore [1]. This conformational restriction directly impacts the presentation of the 2-chlorophenyl ring to biological targets. By contrast, the 3-chlorobenzamido analog (CAS 942009-67-8) lacks this steric buttressing effect and presents a different electrostatic surface to target proteins [2].

Conformational analysis Amide bond resonance Medicinal chemistry

Computed Physicochemical Property Profile: XLogP3, TPSA, and Hydrogen-Bond Topology for Drug-Likeness Assessment

The target compound exhibits a computed XLogP3 of 4.3, a topological polar surface area (TPSA) of 88.1 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. These values place the compound near the upper boundary of Lipinski's Rule of Five space, with the XLogP3 value (4.3) approaching the lipophilicity ceiling (≤5). The hydrogen-bond donor count of 1 (the benzamido NH) distinguishes this ester-bearing compound from carboxamide analogs within the pyridazine class, which typically carry two HBDs (amide NH₂) and consequently exhibit lower membrane permeability [2]. The TPSA of 88.1 Ų falls within the favorable range (<140 Ų) for oral bioavailability prediction, while the six rotatable bonds (ethyl ester = 3 bonds, o-tolyl = 1 bond, benzamido = 2 bonds) indicate moderate conformational flexibility [1].

ADME prediction Drug-likeness Physicochemical profiling

Class-Level Antibacterial Activity: Chloro-Substituted Pyridazine Scaffold Potency Against Gram-Negative Bacteria

While direct antibacterial MIC data for CAS 942009-88-3 has not been published in the peer-reviewed literature, the broader class of chloro-substituted 6-oxo-1,6-dihydropyridazine derivatives has demonstrated potent antibacterial activity. A 2020 study by the antimicrobial pyridazine consortium reported that chloro-substituted pyridazine derivatives in this scaffold family achieved MIC values ranging from 0.892 to 3.744 μg/mL against Gram-negative bacteria (E. coli, P. aeruginosa, S. marcescens), outperforming chloramphenicol (MIC = 2.019–8.078 μg/mL) in head-to-head testing [1]. Molecular docking studies further demonstrated favorable overlay of these pyridazine derivatives with the co-crystallized ligand within the E. coli DNA gyrase subunit B active site (PDB: 4KFG), suggesting a conserved mechanism of action [1]. Cytotoxicity evaluation on rat hepatocytes yielded IC₅₀ values >64 μg/mL, indicating a potentially favorable selectivity window [1].

Antimicrobial Gram-negative bacteria DNA gyrase inhibition

Kinase Inhibition Scaffold Precedent: 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide as a Privileged Chemotype for JNK2, ALK, and c-Met

The 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide scaffold is established in the primary and patent literature as a privileged kinase inhibitor chemotype. The diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide series yielded compound J27, a JNK2-targeting anti-inflammatory lead that significantly decreased TNF-α and IL-6 release in mouse and human cells via JNK2-NF-κB/MAPK pathway inhibition [1]. Independently, the patent family represented by US9126947B2 and WO2012048259A3 specifically claims substituted pyridazine-3-carboxamide compounds as inhibitors of ALK kinase, with demonstrated utility in cancer models [2]. Additional patent literature (US9296724B2, US9242958B2) extends this scaffold to c-Met inhibition [3]. The target compound CAS 942009-88-3 shares the core 6-oxo-1,6-dihydropyridazine-3-carboxylate architecture with these biologically validated chemotypes, differing primarily in the C3 ester (vs. carboxamide) and the specific N1-aryl and C4-amido substitution patterns.

Kinase inhibition JNK2 ALK Anti-inflammatory

Recommended Research and Procurement Application Scenarios for Ethyl 4-(2-Chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate


Kinase Inhibitor Library Design: Probing Sterically Demanding Hydrophobic Back Pockets

Based on the ortho-tolyl N1 substitution providing steric differentiation from the para-tolyl analog (CAS 941915-72-6) [1], CAS 942009-88-3 is best deployed as a screening compound in kinase inhibitor libraries targeting ALK, c-Met, or JNK2, where the ATP-binding pocket contains a sterically constricted hydrophobic region adjacent to the hinge-binding motif. The ortho-methyl group on the N1-phenyl ring may confer selectivity against kinases with smaller back pockets (e.g., JNK isoforms vs. p38), as documented in the broader pyridazine carboxamide patent literature [2]. Procurement of both the ortho-tolyl (CAS 942009-88-3) and para-tolyl (CAS 941915-72-6) analogs as a matched pair is recommended for systematic structure-activity relationship (SAR) exploration of N1-aryl steric effects.

Conformationally Restricted Pharmacophore Development Using Ortho-Chloro Benzamide Rigidity

The 2-chlorobenzamido substituent provides conformational restriction through the well-characterized ortho-chloro effect on amidic resonance [1]. This feature makes CAS 942009-88-3 a suitable candidate for structure-based drug design programs where reducing ligand conformational entropy is a design objective. Unlike the more flexible 3-chlorobenzamido analog (CAS 942009-67-8) [2], the target compound presents the chlorophenyl ring in a more restricted conformational ensemble, which can simplify pharmacophore modeling and improve binding mode predictability in docking studies. This is particularly relevant for fragment-based drug discovery and scaffold-hopping exercises from established pyridazine carboxamide leads.

Cell-Permeable Probe Development: Ester Prodrug Strategy for Intracellular Target Engagement

With only one hydrogen bond donor (the benzamido NH) and a TPSA of 88.1 Ų [1], CAS 942009-88-3 is predicted to exhibit superior passive membrane permeability compared to the corresponding carboxamide pyridazine derivatives that carry two HBDs [2]. The ethyl ester at C3 can additionally serve as a latent carboxylic acid, enabling an ester prodrug strategy where intracellular esterases hydrolyze the ester to generate the active carboxylate species in situ. This property profile positions the compound as a preferred procurement choice for cell-based assays requiring intracellular target engagement, particularly for targets such as JNK2, where cytosolic or nuclear localization demands membrane-penetrant chemical probes.

Gram-Negative Antibacterial Lead Exploration: Screening Within a Chloro-Pyridazine Series

Leveraging the class-level evidence that chloro-substituted 6-oxo-1,6-dihydropyridazine derivatives achieve MIC values of 0.892–3.744 μg/mL against Gram-negative pathogens, outperforming chloramphenicol (MIC 2.019–8.078 μg/mL) [1], CAS 942009-88-3 is a logical inclusion in antibacterial screening decks focused on E. coli, P. aeruginosa, and S. marcescens. Molecular docking evidence against E. coli DNA gyrase subunit B (PDB 4KFG) provides a testable hypothesis for the mechanism of action [1]. The favorable preliminary cytotoxicity profile (IC₅₀ >64 μg/mL against rat hepatocytes reported for class analogs) [1] supports procurement for hit-to-lead antibacterial programs, with the added benefit that the o-tolyl substituent may confer species-specific antibacterial spectrum differentiation compared to other N1-aryl pyridazine analogs.

Quote Request

Request a Quote for Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.